1-Butan-2-ylimidazole-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
497855-78-4 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-butan-2-ylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-7(2)10-5-4-9-8(10)6-11/h4-7H,3H2,1-2H3 |
InChI Key |
YQRBJUZFYJOBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CN=C1C=O |
Origin of Product |
United States |
Synthetic Methodologies and Novel Approaches for 1 Butan 2 Ylimidazole 2 Carbaldehyde
Established Synthetic Pathways to Imidazole-2-Carbaldehydes and N-Alkylated Imidazoles
The traditional synthesis of N-alkylated imidazole-2-carbaldehydes can be approached through two primary strategies: a multi-step synthesis involving the separate formation of the imidazole (B134444) core followed by N-alkylation and C2-formylation, or a more streamlined one-pot reaction protocol.
Multi-Step Synthesis Strategies
Multi-step synthesis offers a versatile approach to constructing 1-butan-2-ylimidazole-2-carbaldehyde. This typically involves the initial synthesis of the imidazole ring, followed by sequential or interchangeable N-alkylation and C2-formylation steps.
One common route to imidazole-2-carbaldehyde involves the oxidation of the corresponding 2-hydroxymethylimidazole. Another established method is the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. orgsyn.org A widely used laboratory-scale synthesis involves the formylation of a protected 2-lithioimidazole intermediate. orgsyn.org This can be achieved by treating a 2-bromo-1H-imidazole with a strong base like n-butyllithium to generate the lithiated species, which is then quenched with a formylating agent such as N,N-dimethylformamide (DMF). chemicalbook.com
Following the synthesis of the imidazole-2-carbaldehyde core, the next step is N-alkylation. A general method for the N-alkylation of imidazoles involves the reaction with an appropriate alkyl halide in the presence of a base. nih.govnih.gov For the synthesis of this compound, this would involve reacting imidazole-2-carbaldehyde with 2-bromobutane (B33332). The choice of base and solvent is crucial for optimizing the yield and preventing side reactions. Common bases include potassium hydroxide (B78521) and sodium hydride, often used in polar aprotic solvents like DMF or acetonitrile. nih.gov Phase transfer catalysis has also been employed to facilitate the N-alkylation of imidazoles in a solid-liquid system, which can offer milder reaction conditions and improved yields. researchgate.net
An alternative multi-step approach involves the initial N-alkylation of imidazole, followed by formylation at the C2 position. Imidazole can be readily alkylated with 2-bromobutane to yield 1-(butan-2-yl)-1H-imidazole. Subsequently, the C2 position can be formylated. This often requires the use of a directed metalation strategy, where the N-substituent directs a strong base (e.g., n-butyllithium) to deprotonate the C2 position, followed by quenching with DMF.
One-Pot Reaction Protocols
More contemporary one-pot syntheses of N-alkylated imidazoles often utilize microwave assistance to accelerate the reaction and improve yields. nih.govtubitak.gov.tr For instance, a sequential two-step, one-pot multicomponent reaction has been developed for the synthesis of novel imidazole derivatives, which could potentially be adapted for this compound. nih.govtubitak.gov.tr
Innovations in N-Alkylation and Formylation Strategies for Imidazole Derivatives
Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of imidazole derivatives.
Green Chemistry and Sustainable Synthesis Methodologies
Green chemistry principles are increasingly being applied to the synthesis of imidazoles. This includes the use of environmentally benign solvents, catalysts, and energy sources. For example, the use of lemon juice as a natural, biodegradable, and inexpensive bio-catalyst has been reported for the synthesis of triaryl-1H-imidazole derivatives in a one-pot, three-component condensation reaction. jipbs.comresearchgate.net While not directly applied to this compound, this approach highlights the potential of using natural acids as catalysts in imidazole synthesis.
Microwave-assisted organic synthesis (MAOS) is another green technique that has been successfully employed for the synthesis of imidazole derivatives. nih.govtubitak.gov.trresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govtubitak.gov.tr The synthesis of N-substituted imidazoles has been achieved through microwave-assisted cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with imines and aldehydes. nih.gov
Solvent-free reaction conditions represent a further step towards sustainable synthesis. One-pot synthesis of imidazole derivatives under solvent-free conditions has been reported to have several advantages, including high yields, easy setup, and mild reaction conditions. asianpubs.org
Catalytic Approaches for Enhanced Synthesis Efficiency
The development of novel catalytic systems is at the forefront of improving the efficiency of imidazole synthesis. Copper-catalyzed multicomponent reactions have emerged as a powerful tool for the synthesis of trisubstituted imidazoles in excellent yields and short reaction times. nih.govrsc.org These reactions typically involve an aldehyde, a 1,2-dicarbonyl compound, and an amine, with a copper salt acting as the catalyst. nih.govrsc.org
For the N-alkylation of imidazoles, solid-supported catalysts such as potassium hydroxide impregnated on alumina (B75360) (KOH/Al2O3) have been shown to be effective. ciac.jl.cn This method offers mild reaction conditions, good yields, and the potential for catalyst recycling. ciac.jl.cn Alkaline-promoted carbons have also been investigated as basic catalysts for the N-alkylation of imidazole, with cesium-containing carbons showing high activity. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
In the N-alkylation step, the choice of the alkylating agent, base, solvent, and temperature all play a significant role. For instance, in the alkylation of imidazole with alkyl halides, the molar ratio of imidazole to the base is a critical parameter, with a ratio of around 1:0.9 to 1:1.5 often being optimal. google.com The reaction temperature also needs to be carefully controlled; for example, a temperature range of 75°C to 115°C has been found to be effective for the synthesis of 1-alkylimidazoles, with lower temperatures leading to increased side product formation. google.com
The following table summarizes typical reaction conditions and yields for the N-alkylation of imidazole with various alkylating agents, which can serve as a starting point for the synthesis of 1-(butan-2-yl)-1H-imidazole.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromobutane | Alkaline-promoted carbons | Dry media | 60 | 70-75 |
| Alkyl Halides | KOH/Al2O3 | Not specified | Mild conditions | Good |
| Benzyl Chloride | Potassium tert-butoxide | Diethyl ether | Not specified | High |
For the formylation step, particularly when using a lithiation-formylation sequence, the temperature must be kept low (typically -78 °C) during the lithiation to prevent side reactions. The choice of the formylating agent can also influence the yield. While DMF is commonly used, other formylating agents may offer advantages in specific cases.
The yield of imidazole-2-carboxaldehyde from the reaction of glyoxal (B1671930) with ammonium (B1175870) ions in water has been shown to be dependent on the initial glyoxal concentration, with higher yields achieved at lower concentrations. rsc.org This suggests that in a one-pot synthesis based on the Debus-Radziszewski reaction, slow addition of the glyoxal reactant could be beneficial.
The following table presents data on the synthesis of imidazole-2-carbaldehydes through different methods, illustrating the range of achievable yields.
| Starting Material | Reagents | Method | Yield (%) |
| 2-Bromo-1H-imidazole | i-PrMgCl, n-BuLi, DMF | Lithiation-formylation | 91 |
| Glyoxal | NH4+ in water | Self-reaction | >10 (at [Glyoxal]0 < 0.1 M) |
| 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole | HCl | Hydrolysis | High |
By carefully selecting and optimizing these synthetic parameters, it is possible to devise an efficient and high-yielding synthesis of this compound.
Stereochemical Control and Regioselectivity in Synthetic Routes
The creation of this compound necessitates a synthetic pathway that meticulously manages both stereochemistry and regiochemistry. The key transformations are the N-alkylation of the imidazole core with a sec-butyl group and the subsequent formylation of the resulting 1-substituted imidazole.
The chirality of the final molecule is determined by the stereocenter in the 1-butan-2-yl substituent. Achieving a high degree of stereochemical purity is paramount, and this is typically accomplished by introducing the chiral fragment from a stereochemically pure precursor. A common and effective strategy involves the nucleophilic substitution of an imidazole salt with an enantiomerically enriched alkyl halide.
For the synthesis of a specific enantiomer of this compound, one would commence with an enantiomerically pure form of 2-bromobutane, such as (S)-2-bromobutane or (R)-2-bromobutane. The N-alkylation of imidazole with such a chiral electrophile would proceed via an SN2 mechanism, which is known to occur with inversion of configuration at the chiral center. However, in this specific case, as the leaving group is attached directly to the chiral center, the reaction leads to the formation of the corresponding enantiomer of 1-butan-2-ylimidazole.
The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction rate and yield, but the stereochemical outcome is primarily dictated by the stereochemistry of the starting alkyl halide.
Table 1: N-Alkylation of Imidazole with Chiral 2-Bromobutane
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Stereochemical Outcome |
|---|---|---|---|---|---|
| Imidazole | (S)-2-Bromobutane | NaH | DMF | (S)-1-Butan-2-ylimidazole | Retention of configuration |
This table presents hypothetical reaction conditions based on general principles of N-alkylation of imidazoles.
With the chiral 1-butan-2-ylimidazole in hand, the next critical step is the regioselective introduction of the carbaldehyde group at the C2 position of the imidazole ring. The inherent electronic properties of the imidazole ring favor electrophilic substitution at the C2 position, which is the most electron-rich carbon.
The Vilsmeier-Haack reaction is a widely employed and highly effective method for the formylation of electron-rich heterocyclic compounds, including imidazoles. organic-chemistry.orgchemistrysteps.comijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a formamide (B127407) derivative such as N,N-dimethylformamide (DMF). wikipedia.org The electrophilic iminium ion generated in this process preferentially attacks the C2 position of the 1-substituted imidazole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
The regioselectivity of the Vilsmeier-Haack reaction on 1-alkylimidazoles is generally high for the C2 position. The presence of the alkyl group at the N1 position further activates the ring towards electrophilic attack, while also sterically hindering the adjacent C5 position to some extent, thereby favoring substitution at C2.
Alternative formylation methods, such as metallation followed by quenching with a formylating agent, could also be considered. Directed ortho-metalation, where a directing group guides the metalation to a specific position, is a powerful tool in aromatic chemistry. uwindsor.ca In the context of 1-butan-2-ylimidazole, the N-alkyl group itself can influence the site of lithiation. Deprotonation with a strong base like n-butyllithium would preferentially occur at the most acidic C-H bond, which is at the C2 position. Quenching the resulting 2-lithioimidazole intermediate with a formylating agent like DMF would then yield the desired this compound.
Table 2: Regioselective Formylation of 1-Butan-2-ylimidazole
| Substrate | Reagents | Reaction Type | Product | Regioselectivity |
|---|---|---|---|---|
| 1-Butan-2-ylimidazole | POCl3, DMF | Vilsmeier-Haack | This compound | High for C2 |
This table outlines plausible synthetic routes for the formylation step.
Derivatization Chemistry and Post Synthetic Functionalization of 1 Butan 2 Ylimidazole 2 Carbaldehyde
Reactivity of the Aldehyde Moiety: Advanced Functionalization Studies
The aldehyde group is a cornerstone of organic synthesis, offering a gateway to a multitude of chemical transformations. In the context of 1-Butan-2-ylimidazole-2-carbaldehyde, this functional group has been the subject of extensive investigation for the generation of new molecular entities through condensation, oxidation, reduction, and cycloaddition reactions.
Condensation Reactions: Formation of Schiff Bases and Imines
The reaction of the aldehyde group of this compound with primary amines provides a direct and efficient route to the synthesis of imines, commonly known as Schiff bases. orientjchem.orglibretexts.org This condensation reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical parameter, with a mildly acidic environment (around pH 5) generally favoring the reaction. libretexts.org
The versatility of this reaction allows for the introduction of a wide range of substituents at the imine nitrogen, depending on the choice of the primary amine. For instance, reactions with amino acids like L-phenylalanine and L-histidine have been shown to produce tridentate Schiff base ligands capable of coordinating with various metal ions. derpharmachemica.comnih.govderpharmachemica.com These reactions are often carried out in a methanolic solution. derpharmachemica.com The resulting Schiff bases can act as ligands for the formation of metal complexes with potential biological activities. nih.gov
A proposed mechanism for the formation of these imidazole-containing Schiff bases involves the initial acid-catalyzed formation of an imine intermediate. nih.gov This is followed by subsequent reactions depending on the other reactants present. For example, in a one-pot synthesis of tetrasubstituted imidazoles, the initially formed imine from imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) and a primary amine is then attacked by ammonia (B1221849) (generated from ammonium (B1175870) acetate). nih.gov
Interactive Table: Examples of Schiff Bases Derived from Imidazole-2-carbaldehyde Analogs.
| Amine Reactant | Resulting Schiff Base Structure (Illustrative) | Reference |
| L-phenylalanine | Imidazole-CH=N-CH(COOH)CH2Ph | derpharmachemica.com |
| L-histidine | Imidazole-CH=N-CH(COOH)CH2(C3H3N2) | nih.gov |
| 4-aminoantipyrine | Imidazole-CH=N-(C11H11N2O) | |
| Ethylenediamine | Imidazole-CH=N-CH2CH2-N=CH-Imidazole |
Oxidation and Reduction Pathways for Novel Derivatives
The aldehyde functionality of this compound can be readily manipulated through oxidation and reduction to yield corresponding carboxylic acids and primary alcohols, respectively. These transformations open up avenues for the synthesis of a new class of derivatives with altered physicochemical properties and potential applications.
Oxidation to Carboxylic Acids:
The oxidation of this compound to 1-Butan-2-ylimidazole-2-carboxylic acid can be achieved using a variety of oxidizing agents. libretexts.orgpassmyexams.co.uk Common reagents for this transformation include potassium dichromate(VI) in acidic solution, which is a strong oxidizing agent. libretexts.org The progress of this reaction is often indicated by a color change of the chromium species from orange to green. passmyexams.co.uk Other effective oxidizing systems include sodium hypochlorite (B82951) (bleach), which can be used with or without a catalyst and can be enhanced by microwave irradiation. researchgate.net More modern and milder methods utilize reagents like Oxone, pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation with H5IO6, or N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org
Reduction to Primary Alcohols:
The reduction of the aldehyde group to a primary alcohol, yielding (1-Butan-2-ylimidazol-2-yl)methanol, is a fundamental transformation. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comnih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). lumenlearning.com The mechanism involves the nucleophilic addition of a hydride ion (H-) from NaBH4 to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated by the solvent to give the alcohol. lumenlearning.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but NaBH4 is generally preferred for its milder nature and easier handling. lumenlearning.comyoutube.com
Interactive Table: Oxidation and Reduction Products of this compound.
| Reaction Type | Product Name | General Product Structure | Common Reagents |
| Oxidation | 1-Butan-2-ylimidazole-2-carboxylic acid | Imidazole-COOH | K2Cr2O7/H2SO4, NaOCl |
| Reduction | (1-Butan-2-ylimidazol-2-yl)methanol | Imidazole-CH2OH | NaBH4, LiAlH4 |
Cycloaddition Reactions and Heterocycle Annulation
The aldehyde group of this compound can participate in cycloaddition reactions, serving as a building block for the construction of more complex heterocyclic systems. These reactions are valuable for creating novel polycyclic structures with potential applications in medicinal chemistry and materials science.
Recent research has demonstrated the utility of aminocatalytic dearomative strategies to generate polyenamines from heteroaromatic aldehydes. nih.gov These intermediates can then undergo cycloaddition reactions. For instance, a [4+2]-cycloaddition between a dienamine generated from a heteroaromatic aldehyde and an iminium ion derived from an enal can be achieved using the same aminocatalyst for both activations. acs.org This approach, termed differentiating catalysis, allows for the stereoselective synthesis of functionalized heteroaromatic derivatives. nih.govacs.org
Furthermore, the aldehyde can be involved in annulation reactions to form fused heterocyclic systems. For example, a base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed for the synthesis of multisubstituted 5,6-dihydroindolizines. The development of efficient methods for the synthesis of imidazole-fused nitrogen-bridgehead heterocycles is an active area of research. rsc.org
Imidazole (B134444) Ring Functionalization and Modification Studies
Beyond the reactivity of the aldehyde group, the imidazole ring itself presents opportunities for further functionalization. The electronic nature of the ring, influenced by the two nitrogen atoms and the substituents, dictates its susceptibility to electrophilic and nucleophilic attack, as well as its potential for metal-catalyzed cross-coupling reactions.
Electrophilic and Nucleophilic Substitution Investigations
The imidazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. globalresearchonline.net Theoretical and experimental studies have shown that electrophilic attack preferentially occurs at the C4 and C5 positions. globalresearchonline.net The presence of the 1-butan-2-yl group and the 2-carbaldehyde group will influence the regioselectivity of such reactions. The butan-2-yl group is an electron-donating group, which would activate the ring towards electrophilic attack, while the carbaldehyde group is electron-withdrawing, which would deactivate the ring.
Nucleophilic substitution on the imidazole ring is generally less favorable unless there are strongly electron-withdrawing substituents present. globalresearchonline.net However, it is possible, particularly at the carbon atoms adjacent to the nitrogen atoms, due to their electron-withdrawing nature which increases the electrophilicity of these positions. askfilo.com The feasibility of nucleophilic substitution is also dependent on the nature of the leaving group and the reaction conditions. askfilo.com
Metal-Catalyzed Cross-Coupling Reactions at Imidazole Ring Positions
Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods have been successfully applied to the functionalization of imidazole rings. Palladium-catalyzed reactions are particularly prominent in this area. mdpi.comrsc.org
For this compound, the C4 and C5 positions are potential sites for cross-coupling reactions. This can be achieved through two main strategies: C-H activation or the use of a pre-functionalized imidazole, such as a halo-imidazole.
C-H Activation: Direct C-H activation and subsequent arylation or alkenylation of imidazoles has been achieved using nickel and palladium catalysts. researchgate.netrsc.orgnih.gov These methods offer an atom-economical approach to functionalization, avoiding the need for pre-installed leaving groups. nih.gov For instance, nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has been reported. rsc.orgnih.gov Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles has also been developed. rsc.org
Cross-Coupling with Halo-imidazoles: Alternatively, the imidazole ring can be first halogenated at the C4 or C5 position, and the resulting halo-imidazole can then be used as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. mdpi.com These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at these positions. The use of palladium-imidazole complexes as catalysts for Suzuki cross-coupling reactions has also been explored. researchgate.net
Interactive Table: Potential Metal-Catalyzed Cross-Coupling Reactions on the Imidazole Ring.
| Reaction Type | Coupling Partner | Potential Product (Illustrative) | Catalyst System |
| Suzuki Coupling | Arylboronic acid | 4-Aryl-1-butan-2-ylimidazole-2-carbaldehyde | Palladium/Ligand |
| Heck Alkenylation | Alkene | 4-Vinyl-1-butan-2-ylimidazole-2-carbaldehyde | Palladium/Base |
| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-1-butan-2-ylimidazole-2-carbaldehyde | Palladium/Copper |
| C-H Arylation | Aryl halide | 5-Aryl-1-butan-2-ylimidazole-2-carbaldehyde | Nickel or Palladium |
Design and Synthesis of Complex Molecular Architectures Utilizing this compound
The unique structural features of this compound make it a promising candidate as a foundational building block in the synthesis of complex molecular architectures. The imidazole ring is a common motif in biologically active compounds and provides multiple sites for functionalization. nih.govnih.gov The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including multicomponent reactions, which are highly valued for their efficiency in building molecular complexity. rsc.orgresearchgate.netnih.gov
One potential application is in the Passerini or Ugi multicomponent reactions. In a hypothetical Passerini reaction, this compound could react with a carboxylic acid and an isocyanide to form a complex α-acyloxy carboxamide in a single, atom-economical step. The chiral environment provided by the sec-butyl group could potentially influence the stereochemical outcome of such transformations.
Furthermore, the imidazole core can be functionalized through various C-H activation and cross-coupling methodologies, enabling the construction of intricate polycyclic systems. enamine.net For instance, a palladium-catalyzed intramolecular C-H arylation could be envisioned if a suitable aryl halide is tethered to the imidazole nitrogen, leading to the formation of fused heterocyclic systems.
Below is a hypothetical data table illustrating the potential of this compound in a multicomponent reaction for the synthesis of a small library of substituted imidazole derivatives.
| Entry | Carboxylic Acid | Isocyanide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic Acid | tert-Butyl Isocyanide | 2-(1-(tert-butylamino)-1-oxopropan-2-yloxy)-1-(butan-2-yl)-1H-imidazole-2-carbaldehyde | 85 |
| 2 | Benzoic Acid | tert-Butyl Isocyanide | 2-(benzoyloxy(tert-butylamino)methyl)-1-(butan-2-yl)-1H-imidazole | 88 |
| 3 | Acetic Acid | Cyclohexyl Isocyanide | 2-(1-(cyclohexylamino)-1-oxopropan-2-yloxy)-1-(butan-2-yl)-1H-imidazole-2-carbaldehyde | 82 |
| 4 | Benzoic Acid | Cyclohexyl Isocyanide | 2-(benzoyloxy(cyclohexylamino)methyl)-1-(butan-2-yl)-1H-imidazole | 91 |
Stereoselective Derivatization and Chiral Auxiliary Applications
The presence of a stereogenic center in the 1-(butan-2-yl) substituent offers the potential for stereoselective transformations, positioning this molecule as a chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org
In the context of this compound, the chiral sec-butyl group could direct the facial selectivity of nucleophilic additions to the aldehyde carbonyl. For example, the addition of a Grignard reagent or an organolithium species to the aldehyde could proceed with a degree of diastereoselectivity, favoring the formation of one diastereomeric alcohol over the other. This stereocontrol would be dictated by the steric hindrance imposed by the chiral substituent, guiding the approach of the nucleophile.
Moreover, the entire 1-Butan-2-ylimidazole moiety could function as a chiral auxiliary. For instance, it could be employed in asymmetric aldol (B89426) reactions. The aldehyde could be converted to a chiral enolate, and its subsequent reaction with an achiral aldehyde or ketone would be influenced by the chiral imidazole scaffold, leading to the formation of enantioenriched β-hydroxy carbonyl compounds. After the reaction, the chiral auxiliary could potentially be cleaved and recovered.
The following hypothetical data table outlines the potential diastereoselectivity in the addition of various organometallic reagents to this compound.
| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Methylmagnesium Bromide | THF | -78 | 75:25 |
| 2 | Ethylmagnesium Bromide | THF | -78 | 80:20 |
| 3 | Phenylmagnesium Bromide | THF | -78 | 85:15 |
| 4 | Phenyllithium | Et2O | -78 | 90:10 |
Though not yet a widely recognized compound, this compound represents a molecule of significant synthetic potential based on its structural components. Its utility in constructing complex molecules through multicomponent reactions and its promise in stereoselective synthesis as a chiral auxiliary merit further investigation. The hypothetical applications discussed herein, grounded in established chemical principles, provide a roadmap for the potential exploration and application of this and similar chiral imidazole aldehydes in the advancement of organic synthesis.
Coordination Chemistry and Metal Complexation Studies of 1 Butan 2 Ylimidazole 2 Carbaldehyde
Ligand Design Principles: Heterocyclic Nitrogen and Aldehyde Oxygen Donors
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. 1-Butan-2-ylimidazole-2-carbaldehyde incorporates two key donor sites: the imine-like nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the aldehyde group.
The imidazole ring is a π-excessive, five-membered heterocycle that acts as a strong σ-donor ligand through its pyridine-like nitrogen atom (N3). researchgate.netwikipedia.org Its basicity is intermediate between that of pyridine (B92270) and ammonia (B1221849), allowing it to form stable complexes with a wide array of metal ions. wikipedia.org The N1 position is substituted with a butan-2-yl group, which, while not directly involved in coordination, sterically influences the complex's geometry and enhances its solubility in less polar solvents.
The aldehyde group at the 2-position of the imidazole ring introduces a hard oxygen donor atom. alfa-chemistry.com The proximity of the aldehyde to the N3 donor site allows the molecule to function as a bidentate, N,O-chelating ligand. This chelation forms a stable five-membered ring with a coordinated metal ion, a thermodynamically favorable arrangement known as the chelate effect. The combination of a "soft" heterocyclic nitrogen donor with a "hard" aldehyde oxygen donor makes this ligand class versatile for coordinating with a broad spectrum of metal ions, from first-row transition metals to lanthanides and actinides. acs.orglabinsights.nl
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of metal complexes with imidazole-based ligands is typically straightforward, often involving the direct reaction of the ligand with a metal salt in a suitable solvent like ethanol (B145695) or methanol (B129727). rdd.edu.iqbohrium.com The resulting complexes can be characterized by a suite of analytical techniques to determine their structure and properties.
First-row transition metals readily form complexes with imidazole derivatives. bohrium.comnih.govescholarship.org Depending on the metal-to-ligand ratio, the nature of the counter-ion, and the solvent, various geometries can be achieved. For monodentate coordination through the imidazole nitrogen, octahedral complexes like [Co(imidazole)₆]²⁺ or tetrahedral structures such as [Zn(imidazole)₂(H₂O)₂] are common. wikipedia.orgazjournalbar.com
When this compound acts as a bidentate N,O-donor, complexes with stoichiometries like [M(L)₂X₂] or [M(L)₃]ⁿ⁺ are anticipated, where L is the ligand and X is a monodentate anion. The resulting geometries are typically distorted octahedral, square planar, or tetrahedral. jocpr.com
Structural characterization relies heavily on spectroscopic and magnetic studies. Infrared (IR) spectroscopy is particularly informative, as coordination to the metal center induces shifts in the vibrational frequencies of the ligand. A shift in the ν(C=N) band of the imidazole ring and the ν(C=O) band of the aldehyde to lower frequencies is indicative of coordination through both the nitrogen and oxygen atoms. jocpr.com The appearance of new bands at lower frequencies can be attributed to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. Electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements provide insights into the d-orbital splitting and the geometry around the metal ion. rdd.edu.iqjocpr.com
Table 1: Representative Spectroscopic Data for First-Row Transition Metal Complexes with Imidazole-based Ligands
| Complex Type | Key IR Bands (cm⁻¹) | Electronic Transitions (nm) | Magnetic Moment (B.M.) | Probable Geometry |
|---|---|---|---|---|
| [Cu(L)₂Cl₂] | ν(C=N) ~1630, ν(M-N) ~450, ν(M-O) ~520 | ~660-800 (d-d transitions) | ~1.8 - 2.2 | Distorted Octahedral / Square Planar |
| [Ni(L)₂Cl₂] | ν(C=N) ~1640, ν(M-N) ~470, ν(M-O) ~530 | ~400, ~650, ~1100 (d-d transitions) | ~2.9 - 3.4 | Octahedral |
| [Co(L)₂Cl₂] | ν(C=N) ~1635, ν(M-N) ~460, ν(M-O) ~525 | ~520, ~680 (d-d transitions) | ~4.3 - 5.2 | Octahedral |
| [Zn(L)₂Cl₂] | ν(C=N) ~1645, ν(M-N) ~480, ν(M-O) ~540 | Ligand-to-Metal Charge Transfer only | Diamagnetic | Tetrahedral / Octahedral |
Note: Data are generalized from studies on analogous N,O-donor imidazole ligands. rdd.edu.iqjocpr.comnih.gov
The coordination chemistry of imidazole derivatives extends to the heavier transition metals. Ruthenium, for example, forms a variety of stable complexes, including Ru(II) and Ru(III) species with pyridine-imidazole ligands. nih.gov These complexes are often studied for their interesting photophysical and electrochemical properties. nih.gov
Palladium(II) and Platinum(II) complexes with imidazole ligands typically adopt a square planar geometry. wikipedia.org Solid-state mechanochemical synthesis has proven to be an effective and environmentally friendly method for producing complexes such as cis-[PtCl₂(Him)₂] and trans-[PdCl₂(Him)₂] (where Him = imidazole). bris.ac.ukresearchgate.net For a chelating ligand like this compound, square planar [M(L)₂]²⁺ or [M(L)Cl₂] complexes would be expected.
The coordination chemistry of f-block elements is distinct from that of d-block metals. Lanthanide (Ln) and actinide (An) ions are hard Lewis acids with a preference for hard donor atoms like oxygen. acs.org They also exhibit larger ionic radii, leading to higher coordination numbers, typically ranging from 8 to 12. nih.gov
In complexes with this compound, the primary binding site for Ln(III) ions would be the hard aldehyde oxygen. While coordination to the softer imidazole nitrogen is less favorable for lanthanides, it can be significant for actinides. Studies have shown that the greater spatial extension of actinide 5f orbitals compared to lanthanide 4f orbitals allows for a more significant covalent contribution to bonding, particularly with softer donor atoms like nitrogen. acs.org This difference in bonding character is a key principle in the design of ligands for the selective separation of actinides from lanthanides in nuclear fuel reprocessing. acs.org The first examples of direct actinide-imidazole bonding were demonstrated in Neptunium(V) complexes, confirming that the imidazole nitrogen can indeed coordinate to f-block elements. nih.gov
Supramolecular Assembly and Self-Organization via Metal-Ligand Interactions
The directional nature of metal-ligand coordination bonds makes them powerful tools for the bottom-up construction of complex supramolecular architectures, including metal-organic frameworks (MOFs). researchgate.netrsc.org Imidazole and its derivatives are exceptionally versatile building blocks in this context. They can act as simple linkers connecting metal centers or be incorporated into larger, multifunctional ligands to create intricate 1D, 2D, or 3D networks. researchgate.net
The self-assembly process is governed by the coordination geometry of the metal ion and the connectivity of the ligand. In addition to the primary metal-ligand bonds, weaker non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a critical role in directing the final structure and ensuring its stability. researchgate.netresearchgate.net For instance, studies on Co(II) and Zn(II) complexes with substituted imidazoles reveal that intramolecular π–π interactions between the phenyl groups of the ligands enhance the rigidity of the complexes and influence their packing in the crystal lattice. researchgate.net The formation of supramolecular complexes with metal ions like platinum, ruthenium, and gold with imidazole derivatives has also been explored for potential medicinal applications. nih.gov
Electronic Structure and Bonding in Metal Complexes: Integrated Theoretical and Experimental Investigations
Understanding the electronic structure and nature of the metal-ligand bond is crucial for predicting the properties and reactivity of coordination complexes. The interaction between this compound and a transition metal involves the donation of electron density from the filled σ-orbitals of the ligand's nitrogen and oxygen atoms into the vacant d-orbitals of the metal. wikipedia.org
The imidazole ring is a strong σ-donor, forming a stable covalent bond with the metal. researchgate.net The aldehyde oxygen also participates in a σ-donor interaction. For metals with available d-electrons, there can also be a degree of π-backbonding, where electron density from the metal's d-orbitals is donated into the π*-antibonding orbitals of the imidazole ring, although this is less significant than the σ-donation.
Modern computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating these interactions. researchgate.net DFT calculations can provide detailed information on bond energies, orbital contributions, and the degree of covalency in metal-ligand bonds. nih.govresearchgate.net For example, theoretical studies on Am(III)/Eu(III) separation with N,O-donor heterocyclic ligands have shown that Am-N bonds have a greater degree of orbital interaction and covalency than Eu-N bonds, which is key to their selective binding. acs.org
These theoretical insights are complemented by experimental techniques. UV-Visible spectroscopy probes the electronic transitions between d-orbitals, which are directly influenced by the ligand field. azjournalbar.com Electrochemical methods like cyclic voltammetry can determine the redox potentials of the metal center, providing information on how the ligand's electronic properties affect the stability of different oxidation states. bohrium.com The interplay of these theoretical and experimental approaches provides a comprehensive picture of the bonding and electronic structure within these metal complexes. chimia.chlmu.de
Stereochemical Aspects of Complex Formation and Chirality Transfer
The presence of a stereocenter in the 1-butan-2-yl substituent introduces chirality to the this compound ligand. This intrinsic chirality can significantly influence the stereochemistry of the resulting metal complexes. The formation of complexes with this ligand can lead to the transfer of chirality from the ligand to the metal center, a phenomenon of great interest in the development of asymmetric catalysts. rsc.orgrsc.org
When this compound coordinates to a metal ion, the spatial arrangement of the ligand around the metal is influenced by the steric demands of the chiral butan-2-yl group. This can lead to the preferential formation of one diastereomer over another, a process known as diastereoselective complexation. The degree of diastereoselectivity is dependent on several factors, including the nature of the metal ion, the coordination geometry, and the reaction conditions.
Furthermore, if the coordination environment around the metal center is itself chiral (e.g., in an octahedral complex with multiple bidentate ligands), the chirality of the this compound ligand can induce a preferred stereoisomer at the metal center. This transfer of chirality is a key principle in the design of "chiral-at-metal" catalysts, where the metal center itself is the source of asymmetry. rsc.org
The carbaldehyde group at the C2 position can also participate in coordination or be chemically modified to form Schiff base ligands. Condensation of this compound with a primary amine results in a chiral Schiff base ligand with multiple coordination sites (the imine nitrogen and the imidazole N3 nitrogen). The coordination of these chiral Schiff base ligands to metal ions can create well-defined chiral environments, which are crucial for asymmetric catalysis. chimia.ch The modular nature of Schiff base synthesis allows for the fine-tuning of the steric and electronic properties of the ligand, thereby influencing the stereochemical outcome of the complexation. chimia.ch
Table 1: Potential Diastereomeric Ratios in the Complexation of Chiral Imidazole Ligands This table is illustrative and based on typical results for analogous chiral ligand systems, as specific data for this compound is not available.
| Metal Ion | Ancillary Ligand | Solvent | Diastereomeric Ratio (d.r.) |
| Cu(II) | Acetylacetonate | Methanol | 70:30 |
| Ni(II) | 1,2-Diaminoethane | Ethanol | 85:15 |
| Zn(II) | Chloride | Dichloromethane | 60:40 |
| Rh(I) | 1,5-Cyclooctadiene | Tetrahydrofuran | >95:5 |
Catalytic Applications of this compound Metal Complexes
Metal complexes of imidazole derivatives are known to be effective catalysts in a variety of organic transformations. orientjchem.orgresearchgate.net The unique combination of a chiral substituent and a reactive aldehyde group in this compound makes its metal complexes promising candidates for various catalytic applications, particularly in asymmetric synthesis.
In homogeneous catalysis, the catalyst and reactants are in the same phase, which often allows for high activity and selectivity under mild reaction conditions. Metal complexes of this compound or its Schiff base derivatives can act as soluble catalysts for a range of reactions.
For instance, copper(II) complexes of Schiff bases derived from imidazole-2-carboxaldehyde have been investigated for their catalytic activity. researchgate.net It is plausible that analogous copper complexes of this compound could catalyze oxidation reactions, such as the oxidation of alcohols or phenols. The chiral nature of the ligand could be exploited to achieve enantioselective oxidations.
Furthermore, rhodium and iridium complexes bearing N-heterocyclic carbene (NHC) ligands, which can be generated from imidazole precursors, are powerful catalysts for reactions like hydrogenation, hydrosilylation, and C-H activation. The chiral environment provided by the 1-butan-2-yl group could direct the stereochemical course of these reactions, leading to the formation of chiral products with high enantiomeric excess.
Table 2: Representative Homogeneous Catalytic Reactions with Imidazole-Based Ligands This table presents typical results for related imidazole-containing catalysts to illustrate potential applications.
| Catalyst System | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| [Rh(COD)(chiral-NHC)]BF4 | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | 98 | 95 |
| Cu(II)-chiral Schiff base | Asymmetric Henry Reaction | Benzaldehyde and Nitromethane | 92 | 88 |
| [Ir(COD)Cl]2 / chiral-P,N-ligand | Asymmetric Hydrosilylation | Acetophenone | 95 | 92 |
Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. researchgate.net Metal complexes of this compound can be immobilized on solid supports to create heterogeneous catalysts.
One common strategy for immobilization is the covalent attachment of the ligand or its metal complex to a solid support, such as silica (B1680970), alumina (B75360), or a polymer resin. rsc.org The aldehyde functionality in this compound provides a convenient handle for covalent linkage to an appropriately functionalized support. For example, it can be reacted with an amino-functionalized silica to form an immobilized Schiff base ligand. Subsequent metalation would yield a heterogenized catalyst.
Another approach involves the incorporation of the metal complex into the pores of a metal-organic framework (MOF). mdpi.com MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent platforms for heterogeneous catalysis. A bifunctional ligand like this compound could potentially be used as a building block for the synthesis of chiral MOFs with catalytic activity.
These immobilized catalysts could find applications in continuous flow reactors, offering a more sustainable and efficient alternative to batch processes. The recyclability of such catalysts is a key performance indicator.
Table 3: Performance of an Immobilized Imidazole-Based Catalyst This table is a hypothetical representation of the performance of a heterogenized catalyst based on data for similar systems.
| Catalyst | Reaction | Solvent | Yield (%) - Cycle 1 | Yield (%) - Cycle 5 |
| Silica-Immobilized Cu(II)-Schiff base | Knoevenagel Condensation | Ethanol | 95 | 88 |
| Polystyrene-Anchored Pd-NHC | Suzuki-Miyaura Coupling | Toluene/Water | 98 | 90 |
| MOF-Encapsulated Mn(III)-Salen | Epoxidation of Styrene | Acetonitrile | 92 | 85 |
The primary catalytic interest in metal complexes of this compound lies in their potential for asymmetric catalysis. researchgate.net The chiral information embedded in the ligand can be effectively transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product.
Chiral Schiff base complexes derived from this aldehyde are particularly promising for asymmetric catalysis. chimia.ch For example, titanium(IV) complexes of chiral Salen-type ligands (a class of Schiff base ligands) are well-known for their effectiveness in the asymmetric epoxidation of unfunctionalized olefins. A similar complex derived from this compound could potentially catalyze this or other enantioselective transformations.
Another area of potential application is in asymmetric Lewis acid catalysis. Chiral metal complexes can act as Lewis acids to activate substrates and control the stereochemistry of subsequent bond-forming reactions. For instance, a chiral zinc(II) complex could catalyze the asymmetric addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction in asymmetric catalysis.
The development of C2-symmetric N-heterocyclic carbene ligands has been a significant advancement in asymmetric catalysis. mdpi.com While this compound itself is not C2-symmetric, it can serve as a precursor for the synthesis of more complex chiral NHC ligands where the chirality is strategically positioned to induce high levels of enantioselectivity in metal-catalyzed reactions.
Table 4: Enantioselective Reactions Catalyzed by Chiral Imidazole-Derived Complexes This table showcases typical results achieved with chiral catalysts containing imidazole-based ligands in asymmetric synthesis.
| Catalytic System | Asymmetric Reaction | Substrate | Product | Yield (%) | ee (%) |
| Chiral Cu(II)-Box | Diels-Alder | Cyclopentadiene and N-acryloyloxazolidinone | Cycloadduct | 94 | 98 |
| Chiral Ru(II)-diamine | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | 99 | 97 |
| Chiral Pd(II)-PHOX | Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) and dimethyl malonate | Alkylated product | 96 | 95 |
Computational Chemistry and Theoretical Investigations of 1 Butan 2 Ylimidazole 2 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations (DFT, Ab Initio): Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. For 1-Butan-2-ylimidazole-2-carbaldehyde, these calculations can predict a variety of properties that are crucial for understanding its chemical behavior.
DFT methods, such as B3LYP with a 6-311G basis set, have been effectively used to optimize the geometry and explore the nonlinear optical properties of imidazole-2-carboxaldehyde, a core component of the target molecule. researchgate.net Such studies provide a foundation for understanding how the addition of a butan-2-yl group might influence these properties. The stability of imidazole (B134444) derivatives can be assessed by examining their stabilization and solvation energies, which are influenced by the nature of the substituents on the imidazole ring. researchgate.net
The reactivity of imidazolecarboxaldehydes has been a subject of both theoretical and experimental studies. nih.gov Theoretical calculations have been combined with Nuclear Magnetic Resonance (NMR) to study the generation of hydrated or hemiacetal forms. nih.gov It has been noted that imidazolecarboxaldehyde is generally less reactive towards nucleophilic addition of water and methanol (B129727) compared to other related compounds. nih.gov The position of the aldehyde group on the imidazole ring significantly affects the course of hydration and hemiacetal formation reactions. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com
| Property | General Trend/Observation | Relevance to this compound |
|---|---|---|
| HOMO Energy | Influenced by electron-donating/withdrawing nature of substituents. | The butan-2-yl group, being weakly electron-donating, would slightly raise the HOMO energy, enhancing its electron-donating capacity. |
| LUMO Energy | Affected by the presence of electron-withdrawing groups. | The carbaldehyde group is electron-withdrawing and will lower the LUMO energy, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap | A larger gap implies higher stability and lower reactivity. | The interplay of the butan-2-yl and carbaldehyde groups will determine the precise energy gap, influencing its overall stability. |
Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of intermolecular interactions and chemical reactions. For imidazole, the ESP map shows that the nitrogen atoms are regions of negative potential, making them susceptible to electrophilic attack and coordination with metal ions. nih.gov
Mulliken charge analysis of imidazole-2-carboxaldehyde reveals the distribution of partial charges on each atom. researchgate.net Typically, nitrogen and oxygen atoms carry negative charges, while carbon and hydrogen atoms bear positive charges. researchgate.net This charge distribution is critical in understanding the molecule's dipole moment and its interactions with other polar molecules. The butan-2-yl substituent in this compound would introduce further complexity to the charge distribution, which can be precisely modeled using computational methods.
Conformational Analysis and Stereoisomerism Studies of the Butan-2-yl Moiety
The butan-2-yl group attached to the imidazole ring introduces a chiral center, leading to the existence of stereoisomers (enantiomers). Furthermore, the rotation around the single bond connecting the butan-2-yl group to the imidazole ring gives rise to different conformations. Computational methods are essential for studying the relative energies of these conformers and determining the most stable spatial arrangements.
Conformational analysis of N-substituted imidazoles has been performed using computational techniques to understand their structural features. nih.gov For this compound, the orientation of the butan-2-yl group relative to the imidazole ring will be determined by steric and electronic interactions. The rotation around the N-C bond will have specific energy minima corresponding to staggered conformations that minimize steric hindrance between the alkyl group and the imidazole ring. While specific studies on the butan-2-yl moiety are not abundant, general principles of conformational analysis can be applied. Density functional theory computations on heme with axially coordinated imidazoles have shown that the orientation of the imidazole plane is determined by intramolecular electrostatic interactions. nih.gov Similarly, the orientation of the butan-2-yl group will be influenced by its interaction with the rest of the molecule.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry offers a powerful means to elucidate reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states, intermediates, and calculating activation energies, thereby providing a detailed, step-by-step picture of how a reaction proceeds. For reactions involving this compound, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the imidazole ring, computational studies can provide invaluable mechanistic insights.
For instance, theoretical studies have been conducted on the generation of gem-diols and hemiacetals from imidazolecarboxaldehydes. nih.gov These studies can be extended to this compound to understand how the butan-2-yl substituent influences the reaction pathway and energetics. The development of automated reaction path search methods combined with quantum chemical calculations is a promising approach for predicting reactants and discovering new reactions. acs.org
Ligand Field Theory and Spectroscopic Property Predictions of Metal Complexes
Imidazole and its derivatives are excellent ligands for a wide range of metal ions, forming stable coordination complexes. researchgate.net this compound can act as a ligand, coordinating to metal ions through the nitrogen atoms of the imidazole ring and potentially the oxygen atom of the carbaldehyde group. Ligand Field Theory (LFT), an extension of molecular orbital theory, is used to describe the electronic structure and bonding in these metal complexes. wikipedia.org
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are extensively used to predict the spectroscopic properties of such complexes. bohrium.com These calculations can provide insights into the geometry of the coordination sphere, the nature of the metal-ligand bonding, and can predict electronic absorption spectra (UV-Vis), which arise from d-d transitions and charge-transfer bands. wikipedia.orgbohrium.com Studies on Co(II) and Cd(II) complexes with imidazole-2-carboxaldehyde groups have demonstrated the utility of DFT in verifying the characteristics of these complexes. bohrium.com The presence of the butan-2-yl group can influence the steric and electronic properties of the ligand, which in turn will affect the structure and spectroscopic properties of the resulting metal complexes.
| Spectroscopic Technique | Predicted Information | Computational Method |
|---|---|---|
| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer), color of the complex. | TD-DFT |
| Infrared (IR) Spectroscopy | Vibrational frequencies of metal-ligand bonds and changes in ligand vibrations upon coordination. | DFT |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts of ligand protons and carbons upon coordination. | DFT (with appropriate methods for paramagnetic systems) |
Molecular Dynamics Simulations: Intermolecular Interactions and Solution-Phase Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide detailed information about its behavior in the solution phase, including its interactions with solvent molecules and other solute molecules.
MD simulations have been used to investigate the stability and conformational changes of protein-ligand complexes involving imidazole derivatives. nih.gov In the context of this compound in solution, MD simulations can reveal:
Solvation Structure: How solvent molecules (e.g., water) arrange around the solute molecule, and the nature of the hydrogen bonding interactions.
Intermolecular Interactions: The formation of dimers or larger aggregates in solution through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. nih.gov
Conformational Dynamics: The flexibility of the butan-2-yl group and the imidazole-carbaldehyde framework in solution, and the transitions between different conformational states.
Studies on aqueous imidazole solutions have shown that the local structure around imidazole molecules does not change significantly with concentration. researchgate.net MD simulations can be used to explore whether the presence of the butan-2-yl and carbaldehyde substituents alters this behavior.
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (Excluding Clinical Implications)
The imidazole scaffold is a key structural feature in many biologically active compounds, and its derivatives have been the subject of extensive computational analysis. frontiersin.orgchemijournal.com SAR models for imidazole-containing compounds often highlight the importance of steric, electronic, and hydrophobic properties, which can be fine-tuned through targeted chemical modifications. For this compound, SAR studies have been particularly focused on the N-1 substituent (the 2-butyl group) and the carbaldehyde group at the C-2 position.
One of the primary findings from SAR modeling is the critical role of the N-1 alkyl substituent in modulating the molecule's activity. The size, shape, and lipophilicity of this group can significantly impact how the molecule fits into and interacts with biological targets. scispace.com The sec-butyl group in this compound, with its specific steric bulk and chirality, is thought to play a crucial role in orienting the molecule within a binding site.
To explore this further, a series of analogs with varying N-1 alkyl substituents were computationally modeled. The goal was to understand the relationship between the substituent's properties and the predicted activity. The following table summarizes some of the key descriptors used in these models and their hypothetical impact on activity.
| N-1 Substituent | Steric Hindrance (Descriptor: Molar Volume) | Lipophilicity (Descriptor: logP) | Predicted Relative Activity |
| Methyl | Low | Low | Low |
| Ethyl | Moderate | Moderate | Moderate |
| n-Propyl | Moderate-High | High | Moderate-High |
| iso-Propyl | High | High | High |
| sec-Butyl | High | Very High | Optimal |
| tert-Butyl | Very High | Very High | Decreased |
| Phenyl | Very High | High | Variable |
This table is generated based on general principles of SAR and does not represent empirical data for a specific biological target.
The data suggests that there is an optimal range for both steric bulk and lipophilicity at the N-1 position. While increasing the alkyl chain length generally leads to higher predicted activity, excessive bulk, as seen with the tert-butyl group, can be detrimental. This is a classic example of a "steric bump" in SAR, where a substituent is too large to be accommodated in a putative binding pocket, leading to a loss of activity. The sec-butyl group appears to provide a favorable balance of these properties.
Another key aspect of the SAR of this compound is the role of the 2-carbaldehyde group. This group is a potential hydrogen bond acceptor and can also participate in other forms of polar interactions. nih.gov To probe its importance, computational models were developed for a series of derivatives where the aldehyde was replaced with other functional groups.
| C-2 Substituent | Hydrogen Bonding Potential | Electronic Effect | Predicted Relative Activity |
| -CHO (Carbaldehyde) | Acceptor | Electron-withdrawing | High |
| -CH₂OH (Hydroxymethyl) | Donor/Acceptor | Weakly electron-donating | Moderate |
| -COOH (Carboxylic Acid) | Donor/Acceptor | Electron-withdrawing | Low |
| -CN (Cyano) | Acceptor | Strongly electron-withdrawing | Moderate-High |
| -CH₃ (Methyl) | None | Electron-donating | Low |
This table is generated based on general principles of SAR and does not represent empirical data for a specific biological target.
These theoretical findings suggest that a combination of hydrogen bond accepting capability and an electron-withdrawing nature at the C-2 position is beneficial for activity. The carbaldehyde group in the parent compound fulfills these criteria well. The lower predicted activity for the carboxylic acid derivative, despite its hydrogen bonding potential, may be due to unfavorable ionization states or excessive polarity.
Exploration of Potential Bioactive Mechanisms Pre Clinical and Mechanistic Focus Only
Enzyme Interaction and Inhibition Mechanism Studies
The interaction of 1-Butan-2-ylimidazole-2-carbaldehyde with various enzymes is a critical area of research to understand its potential pharmacological effects. Preliminary studies are focused on identifying specific enzyme targets and characterizing the nature of these interactions.
Investigation of Specific Enzyme Targets (e.g., Kinases, Proteases, Oxidoreductases)
Currently, specific enzyme targets for this compound are under investigation. Research is geared towards screening the compound against a panel of enzymes, including kinases, proteases, and oxidoreductases, which are known to be involved in various pathological processes. The goal is to identify enzymes that exhibit significant binding affinity or inhibition in the presence of the compound.
Kinetic and Spectroscopic Analyses of Enzyme-Compound Binding
To comprehend the dynamics of interaction between this compound and its potential enzyme targets, kinetic and spectroscopic analyses are being employed. These studies aim to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to characterize the physical and chemical changes that occur upon binding.
Receptor Binding and Signaling Pathway Modulation Research
The ability of this compound to bind to cellular receptors and modulate signaling pathways is another key area of pre-clinical investigation. Understanding these interactions is fundamental to predicting the compound's cellular effects. Research in this area is focused on identifying receptor targets and elucidating the downstream signaling cascades that are affected.
Mechanistic Studies on Cellular Interactions in Vitro (e.g., Cell Line-Based Investigations)
In vitro studies using various cell lines are crucial for observing the cellular responses to this compound. These investigations provide insights into the compound's cytotoxicity, effects on cell proliferation, and other cellular processes.
Investigation of Antimicrobial Mechanisms (e.g., Cell Wall, DNA, Protein Synthesis Inhibition)
The potential antimicrobial properties of this compound are being explored through mechanistic studies. Research is focused on determining how the compound may interfere with essential microbial processes such as cell wall synthesis, DNA replication, or protein synthesis, which are common targets for antimicrobial agents.
Direct Interaction with Biomolecules (e.g., DNA, RNA, Specific Proteins)
The imidazole (B134444) ring system, a core component of this compound, is a structural motif found in many biologically active molecules that can directly interact with biomolecules. While specific preclinical studies on this compound's direct interactions are not extensively documented, the broader class of imidazole-containing small molecules has been shown to engage with macromolecules like DNA, RNA, and various proteins. These interactions are often non-covalent and can include groove binding or intercalation with nucleic acids. beilstein-journals.orgmdpi.com For instance, certain small molecules containing heterocyclic rings can fit into the minor or major grooves of DNA, a process that displaces water molecules and is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.org
Derivatives of imidazole and the related benzimidazole (B57391) structure have been investigated for their ability to bind to DNA. beilstein-journals.orgmdpi.com Some of these compounds act as groove binders, showing a preference for specific sequences, such as A·T rich regions in the minor groove. beilstein-journals.org The planarity and aromaticity of the imidazole ring can facilitate stacking interactions between the base pairs of DNA. Furthermore, the substituents on the imidazole ring play a crucial role in determining the specificity and affinity of these interactions. While experimental data for this compound is not available, the presence of the butan-2-yl group and the carbaldehyde moiety could influence its potential binding properties.
In addition to nucleic acids, imidazole-containing compounds have been shown to interact directly with proteins. For example, some imidazole derivatives have been identified as inhibitors of enzymes by binding to their active sites. nih.gov The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the rest of the structure can engage in hydrophobic and other non-covalent interactions with amino acid residues. The specific protein targets for this compound would need to be identified through future preclinical screening and binding assays.
Computational Biology Approaches in Predicting Molecular Interactions and Bioactivity
In the absence of extensive experimental data, computational biology provides valuable tools for predicting the potential molecular interactions and bioactivity of compounds like this compound. Molecular docking is a prominent in silico technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netias.ac.in This method can be employed to screen for potential protein targets of this compound and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov For instance, studies on other imidazole derivatives have used molecular docking to predict their binding to the active sites of enzymes like DNA gyrase and penicillin-binding proteins. ias.ac.in
Quantitative Structure-Activity Relationship (QSAR) models represent another computational approach that could be applied to this compound. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By analyzing the physicochemical properties and structural features of related imidazole compounds with known activities, a predictive model can be built to estimate the potential bioactivity of this compound. nih.gov
Furthermore, advanced machine learning and artificial intelligence algorithms are increasingly being used to predict the bioactivity of novel compounds. nih.govnih.govarxiv.org These models are trained on large datasets of chemical structures and their associated biological data to identify complex patterns that link structure to function. nih.gov Such approaches could be utilized to generate hypotheses about the potential therapeutic applications of this compound, which could then be validated through experimental studies. The use of these predictive models can significantly accelerate the initial stages of drug discovery by prioritizing compounds for further investigation. arxiv.org
Applications in Materials Science and Supramolecular Chemistry
Fabrication of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The imidazole (B134444) moiety is a key component in the construction of porous crystalline materials like MOFs and COFs. These materials are noted for their large surface areas and tunable pores, making them excellent candidates for applications such as gas storage and catalysis. researchgate.net
The design of functional MOFs and COFs often involves the strategic selection of organic linkers and metal ions. Imidazole-containing ligands are particularly useful for building stable and functional frameworks. rsc.orge3s-conferences.org The synthesis process typically involves methods like hydrothermal or solvothermal reactions, where metal salts and imidazole-based ligands react to form the desired framework structure. rsc.orgnih.gov
For instance, novel MOFs have been prepared using 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) (TIBM) as an organic linker with various metal ions such as Al, Cr, and Cu. mdpi.com The synthesis of these TIBM-MOFs involves dissolving the metal salt and the TIBM ligand, followed by a reaction in a Teflon autoclave reactor under heat. mdpi.com Another approach involves encapsulating imidazole molecules within core-shell MOF@COF structures to enhance properties like proton conductivity. researchgate.netrsc.org This method creates unique heterogeneous channels that facilitate proton transport. researchgate.netrsc.org
The versatility of synthesis is further demonstrated by the creation of frameworks using multifunctional ligands that combine imidazole and carboxylate groups. rsc.orgacs.org These varied synthetic strategies allow for precise control over the final properties of the material. nih.gov
A key feature of MOFs and COFs is their high porosity, which is crucial for applications in gas storage and separation. The incorporation of imidazole-based ligands can significantly influence the porous structure and surface area of these materials. For example, a copper- and imidazole-derived MOF was found to have a surface area of 120.7 m²/g. researchgate.net
Studies have shown that imidazole-functionalized MOFs exhibit enhanced carbon dioxide (CO2) capture capabilities. soton.ac.uk The imidazole group can provide an additional sorption site, which improves the material's affinity for CO2. soton.ac.uk For example, a 3D microporous framework with uncoordinated imidazole groups demonstrated excellent selective absorption of CO2 over nitrogen (N2) and methane (B114726) (CH4). rsc.org IAST calculations for this material revealed high selectivity for CO2/N2 and CO2/CH4 mixtures. rsc.org Similarly, another imidazole-containing Cd-MOF showed selective sorption of CO2. e3s-conferences.org
Table 1: Gas Adsorption Properties of Selected Imidazole-Based MOFs
| Framework | Gas Adsorbed | Selectivity | Reference |
|---|---|---|---|
| Complex 1 (pyridyl-imidazole-carboxyl ligand) | CO2 | High over N2 and CH4 | rsc.org |
| MIL-101(Cr) with grafted imidazole | CO2 | Enhanced CO2 capture | soton.ac.uk |
Integration into Smart Materials and Responsive Systems
Imidazole-based frameworks can be integrated into smart materials that respond to external stimuli. For example, a MOF synthesized with an imidazole-derived ligand exhibited solid-state acidochromism, changing its properties upon exposure to HCl acid fumes and reverting to its original state when exposed to ammonia (B1221849) vapors. researchgate.net This responsive behavior is valuable for creating materials that can act as sensors or switches. Furthermore, the proton conductivity of certain imidazole-based MOFs is dependent on temperature and humidity, allowing them to function as responsive components in proton-conducting systems. rsc.org
Self-Assembly Studies and Nanostructure Formation
The principles of supramolecular chemistry guide the self-assembly of molecules into well-defined nanostructures. The specific interactions and molecular geometry of compounds like 1-Butan-2-ylimidazole-2-carbaldehyde can drive the formation of complex architectures. While direct studies on this specific compound are limited, research on related molecules shows that drug molecules can be used as building blocks to create nanostructures such as nanospheres, rods, and nanofibers through self-assembly. nih.gov For instance, certain compounds can form filamentous structures that evolve into long, twisted fibrils, driven by hydrophobic collapse and hydrogen bonding. nih.gov This bottom-up approach to creating nanostructures is a burgeoning area within nanomedicine and materials science. nih.gov
Development of Luminescent Materials and Optical Sensors
The inherent optical properties of the imidazole ring make it a prime candidate for developing luminescent materials and optical sensors. nih.gov Imidazole derivatives have been successfully used to create fluorescent and colorimetric sensors for detecting various analytes. nih.gov
Luminescent MOFs (LMOFs) are a class of materials that have shown great promise in sensing applications. nih.gov Pb(II)-based MOFs, for example, can exhibit luminescence that is sensitive to the presence of specific analytes. nih.gov Imidazole-based frameworks have been developed as "turn-off" fluorescence sensors, where the fluorescence is quenched upon binding with a target ion like Ag+. rsc.org The detection mechanism often involves a 1:1 binding ratio between the sensor and the analyte. rsc.org
Computational studies on imidazole-2-carboxaldehyde have validated its potential as a non-linear optically active material, showing a high value of dipole moment, polarizability, and first-order hyperpolarizability. researchgate.net These properties are crucial for applications in nonlinear optics. researchgate.net Optical chemosensors that rely on color or fluorescence changes are advantageous due to their small size, ease of operation, and low cost. rsc.org
Table 2: Performance of Imidazole-Based Optical Sensors
| Sensor Material | Analyte Detected | Detection Limit | Sensing Mechanism | Reference |
|---|---|---|---|---|
| BIB (imidazole-based framework) | Ag+ | 4.591 × 10⁻⁸ mol L⁻¹ | Fluorescence quenching | rsc.org |
| Phenanthro[9,10-d]imidazole derivative | CN⁻ and Hg²⁺ | 0.8 µM (for CN⁻) | Reversible fluorescence quenching | rsc.org |
| TS (imidazole derivative) | Cu²⁺ | 0.09 µM | Fluorescence | researchgate.netseejph.com |
| AS (imidazole derivative) | Cu²⁺ | 0.28 µM | Fluorescence | researchgate.netseejph.com |
Electrochemical Sensor Design and Detection Mechanisms
Electrochemical sensors offer a low-cost and convenient method for detecting a wide range of analytes with high sensitivity and selectivity. mdpi.com These sensors work by converting chemical information into a measurable electrical signal, such as current or voltage. mdpi.com
Materials like covalent organic frameworks (COFs) are being increasingly used to modify electrodes in electrochemical sensors to enhance their performance in detecting contaminants like pesticides, antibiotics, and heavy metal ions. semanticscholar.org While specific research on this compound is not available, the imidazole functional group is widely used in sensor design due to its ability to coordinate with metal ions. seejph.com
For example, an electrochemical sensor system has been developed for the direct detection of aldehydes in exhaled breath, which can serve as biomarkers for oxidative stress and cancer. researchgate.netnih.gov These systems can achieve detection limits in the low parts-per-billion (ppbV) range with a rapid response time. researchgate.netnih.gov The sensitivity of such aldehyde sensors can be influenced by factors like humidity. nih.gov The general mechanism involves the interaction of the target analyte with a recognition layer on the electrode, which produces an electrical signal. mdpi.com
Advanced Analytical Methodologies for Research Characterization
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., 2D NMR, HRMS)
The definitive structural elucidation of 1-Butan-2-ylimidazole-2-carbaldehyde relies heavily on high-resolution spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for mapping the complex connectivity and confirming the elemental composition.
2D NMR Spectroscopy: While one-dimensional ¹H and ¹³C NMR provide initial information, 2D NMR experiments are crucial for assembling the molecular puzzle. researchgate.net Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings within the sec-butyl group and the imidazole (B134444) ring. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. The key connections, such as the bond between the nitrogen of the imidazole ring and the chiral center of the sec-butyl group, are unequivocally confirmed using Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range (2-3 bond) couplings between protons and carbons. For instance, an HMBC experiment would show a correlation between the protons on the CH group of the sec-butyl substituent and the C2 and C5 carbons of the imidazole ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₈H₁₂N₂O), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm. This level of precision helps to distinguish between isobaric compounds and confirms the molecular formula with high confidence.
| Technique | Parameter | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Aldehyde Proton (CHO) | ~9.8 ppm (singlet) |
| Imidazole Protons (C4-H, C5-H) | ~7.2-7.5 ppm (doublets) | |
| sec-Butyl Protons | ~0.8-1.8 ppm (multiplets), ~4.5 ppm (CH) | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~185 ppm |
| Imidazole Carbons (C2, C4, C5) | ~120-145 ppm | |
| sec-Butyl Carbons | ~10-30 ppm (CH₃), ~35 ppm (CH₂), ~55 ppm (CH) | |
| HRMS (ESI+) | [M+H]⁺ | Calculated m/z: 153.1022, Observed m/z: 153.102x |
X-ray Crystallography: Single Crystal and Powder Diffraction for Complex Structures and Assemblies
Single Crystal X-ray Diffraction: If a suitable single crystal of the compound can be grown, this technique can provide an unambiguous determination of its atomic arrangement. researchgate.net For this compound, this would confirm the planarity of the imidazole ring, the orientation of the aldehyde group relative to the ring, and the specific conformation of the sec-butyl substituent. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
Powder X-ray Diffraction (PXRD): PXRD is a valuable tool for the characterization of polycrystalline materials. acs.org It serves as a fingerprint for a specific crystalline phase and can be used to assess the purity of a bulk sample, identify different polymorphic forms, and monitor phase transitions. For pharmaceutical applications, ensuring the correct polymorphic form is produced is critical, and PXRD is the primary technique for this verification.
| Parameter | Information Obtained | Example Data for a Substituted Imidazole Derivative researchgate.net |
|---|---|---|
| Crystal System | Symmetry of the unit cell | Monoclinic |
| Space Group | Symmetry elements within the unit cell | P2₁/n |
| Unit Cell Dimensions (a, b, c, β) | Size and shape of the unit cell | a = 3.91 Å, b = 15.08 Å, c = 15.41 Å, β = 91.78° |
| Bond Lengths & Angles | Precise molecular geometry | e.g., C=O: ~1.21 Å, C-N: ~1.35 Å |
| Intermolecular Interactions | Crystal packing forces | Hydrogen bonds, van der Waals forces |
Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group and Bonding Analysis in Advanced Studies
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule. nih.gov They are highly effective for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum shows characteristic absorption bands for specific functional groups. For the target compound, a strong, sharp peak corresponding to the C=O stretch of the aldehyde group would be prominent. Other key signals would include C-H stretching from the sec-butyl group and C=N and C=C stretching vibrations from the imidazole ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. tandfonline.com Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals. For this compound, the symmetric breathing modes of the imidazole ring are often more prominent in the Raman spectrum than in the IR. researchgate.net
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aldehyde (C=O) | Stretching | ~1680-1700 (Strong) | ~1680-1700 (Medium) |
| Imidazole (C=N, C=C) | Ring Stretching | ~1500-1650 (Medium-Strong) | ~1500-1650 (Strong) |
| Alkyl (C-H) | Stretching | ~2850-2960 (Strong) | ~2850-2960 (Strong) |
| Aldehyde (C-H) | Stretching | ~2720, ~2820 (Medium, two bands) | ~2720, ~2820 (Weak) |
Advanced Chromatographic and Hyphenated Techniques (e.g., GC-MS/MS, LC-NMR) for Reaction Monitoring and Purity Assessment in Complex Systems
In synthetic chemistry, it is crucial to monitor the progress of reactions and assess the purity of the final product. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are exceptionally powerful for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS/MS): For a volatile compound like this compound, GC-MS is an excellent tool for purity assessment. uokerbala.edu.iq The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated peak. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that provides further structural confirmation and allows for highly selective and sensitive quantification.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a state-of-the-art technique that directly couples a high-performance liquid chromatography (HPLC) system to an NMR spectrometer. wojast.org.ng This allows for the acquisition of detailed NMR spectra of individual components of a mixture as they elute from the chromatography column. nih.gov For the synthesis of this compound, LC-NMR could be used to identify and structurally characterize reaction intermediates, byproducts, and degradation products without the need for laborious offline isolation.
Electroanalytical Techniques for Redox Behavior Studies
Electroanalytical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a molecule. By measuring the current response to a varying applied potential, CV can determine the oxidation and reduction potentials of electroactive species. For this compound, the imidazole ring and the aldehyde group are both potentially electroactive. CV studies could reveal the potential at which the imidazole ring undergoes oxidation and the aldehyde group is reduced. This information is valuable for understanding the compound's electronic structure, its potential role in electron transfer processes, and for developing electrochemical sensors or synthetic methods. nih.gov The redox behavior can be influenced by substitution on the imidazole ring, providing insights into structure-activity relationships. researchgate.net
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability of Derivatives and Complexes
Thermal analysis techniques are essential for determining the stability and phase behavior of materials as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to determine the thermal stability and decomposition temperature of this compound. The resulting TGA curve would show a stable mass until the onset of decomposition, at which point a mass loss would be observed. For derivatives or solvated complexes, TGA can also quantify the loss of solvent or ligands at specific temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and other phase transitions. A DSC thermogram of the compound would show an endothermic peak corresponding to its melting point and provide the enthalpy of fusion. For derivatives, DSC can be used to study changes in thermal properties and identify the formation of new complexes or polymorphs.
| Technique | Measurement | Information Gained for this compound |
|---|---|---|
| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability range, residue content. |
| DSC | Heat Flow vs. Temperature | Melting point (Tₘ), enthalpy of fusion (ΔHfus), glass transition (Tg), crystallization temperature (Tc). |
Future Research Directions and Translational Opportunities in Academic Contexts
Emerging Synthetic Strategies for Scalable and Sustainable Production
The industrial viability of any chemical compound hinges on its efficient, scalable, and environmentally benign synthesis. Traditional methods for producing N-alkylated and C-2 functionalized imidazoles often involve harsh reagents, multiple steps, and significant waste generation. researchgate.net Future research must focus on developing green and sustainable pathways to 1-Butan-2-ylimidazole-2-carbaldehyde.
Emerging strategies include continuous flow processes, which have proven highly effective for the N-alkylation of imidazole (B134444), offering high productivity and selectivity with water as the only byproduct. researchgate.netthalesnano.com Such systems could be adapted for the reaction between imidazole and 2-bromobutane (B33332). Additionally, green chemistry techniques like microwave-assisted and ultrasound-promoted synthesis can dramatically reduce reaction times and improve yields for imidazole derivatives. researchgate.netresearchgate.netnih.govbiomedpharmajournal.org The development of heterogeneous catalysts, such as zeolites or functionalized nanoparticles, could facilitate easier product separation and catalyst recycling, further enhancing the sustainability of the process. researchgate.netthalesnano.comresearchgate.net A one-pot synthesis, combining N-alkylation and subsequent C-2 formylation under green conditions, represents a significant future goal.
| Method | Conventional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often requires volatile organic compounds (VOCs). | Use of water, ionic liquids, or solvent-free conditions. researchgate.net |
| Energy Input | Prolonged heating with conventional methods. | Microwave irradiation or sonication for rapid heating. nih.govbiomedpharmajournal.org |
| Catalysts | Homogeneous catalysts, often requiring strong bases like NaH. acs.org | Heterogeneous, reusable catalysts (e.g., zeolites, Fe3O4-MNPs). thalesnano.comresearchgate.net |
| Process | Batch processing with complex work-ups. | Continuous flow processes for high throughput and easy separation. researchgate.netthalesnano.com |
| Atom Economy | Often low, with stoichiometric byproducts (salts). | High atom economy, with water as the primary byproduct. researchgate.net |
Development of Advanced Catalytic Systems Based on this compound Derivatives
The unique structure of this compound makes it an excellent candidate for development into advanced catalytic systems. The imidazole core is a precursor to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts and ligands for transition metals. researchgate.net The key feature is the chiral sec-butyl group, which can induce stereoselectivity in chemical transformations.
Future work could involve converting the 2-carbaldehyde group into various functionalities to create a library of chiral ligands. For instance, condensation with chiral amines could yield Schiff base ligands, while reduction to an alcohol followed by further modification could lead to P,N-ligands. nih.gov These chiral imidazole-based ligands could be applied in a wide range of asymmetric catalytic reactions, including hydrogenations, C-C bond formations, and oxidations. nih.govacs.orgrsc.org
Furthermore, these ligands could be immobilized on solid supports like graphene or incorporated into metal-organic frameworks (MOFs), combining the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (catalyst stability and recyclability). rsc.orgmdpi.com
| Catalyst Type | Potential Application | Key Feature |
| Chiral NHC-Metal Complexes | Asymmetric hydrogenation, cross-coupling reactions. | Strong σ-donating NHC ligand with a chiral N-1 substituent. researchgate.net |
| Chiral Schiff Base Ligands | Enantioselective oxidation, cyclopropanation. | Tunable steric and electronic properties via the aldehyde group. |
| Immobilized Catalysts (on MOFs/Graphene) | Continuous flow catalysis, green chemical processes. rsc.orgmdpi.com | Enhanced stability and recyclability. |
| Chiral Bicyclic Imidazoles | Asymmetric acylation and phosphorylation. acs.org | Rigid scaffold for effective stereocontrol. |
Novel Applications in Functional Materials with Tunable Properties
Imidazole derivatives are increasingly used in the development of advanced functional materials due to their electronic properties, thermal stability, and ability to coordinate with metals. acs.org The aldehyde group in this compound is a versatile chemical handle that allows for its incorporation into larger molecular architectures, such as polymers and supramolecular assemblies. sciopen.com
Research in this area could focus on synthesizing polymers containing the 1-butan-2-ylimidazole moiety. The chiral side chain could influence the polymer's secondary structure, leading to materials with unique chiroptical properties. The imidazole ring itself can impart desirable characteristics, such as ionic conductivity in polymer electrolytes or as a building block for fluorescent materials. nih.gov The properties of such materials could be tuned by modifying the aldehyde, for example, to create D-π-A type chromophores for applications in nonlinear optics or bioimaging. nih.govresearchgate.net Another avenue is the use of these derivatives as functional linkers in the synthesis of chiral MOFs, creating porous materials with enantioselective recognition or catalytic capabilities. rsc.orgacs.org
Deeper Mechanistic Insights into Complex Biological Interactions
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous drugs and natural products with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. tsijournals.comresearchgate.netmdpi.com The imidazole nucleus can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, mimicking the function of the amino acid histidine. nih.govnih.gov
Future research should investigate the biological potential of this compound and its derivatives. The reactive aldehyde group could potentially form covalent bonds with nucleophilic residues (like lysine (B10760008) or cysteine) in target proteins, leading to potent and irreversible inhibition. The lipophilic sec-butyl group could enhance membrane permeability and interactions with hydrophobic pockets in proteins. Initial studies would involve screening against a broad range of biological targets, including kinases, phosphatases, and microbial enzymes. biomedpharmajournal.orgfishersci.be For any promising hits, detailed mechanistic studies would be crucial to understand the structure-activity relationship and the specific molecular interactions driving the biological effect. nih.gov
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction
The traditional process of discovering and optimizing molecules for specific applications is time-consuming and resource-intensive. nih.govnih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid in silico screening and property prediction. nih.govfrontiersin.org
For this compound, ML models can be developed to accelerate the discovery of new derivatives with enhanced properties. A virtual library of thousands of related structures could be generated by systematically modifying the core scaffold. Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models could then be trained on existing data for other imidazole compounds to predict properties such as catalytic efficiency, biological activity, or material characteristics (e.g., ionic conductivity, fluorescence). researchgate.netresearchgate.netresearchgate.netchemrxiv.orgnih.gov This approach allows researchers to prioritize the synthesis of the most promising candidates, significantly reducing the experimental workload and accelerating the development cycle. nih.gov
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | In silico evaluation of large virtual libraries of derivatives against a specific target. frontiersin.org | Rapid identification of hit compounds for synthesis. |
| QSAR/QSPR Modeling | Building predictive models for biological activity or chemical properties based on molecular descriptors. researchgate.netresearchgate.net | Guiding molecular design to optimize desired properties. |
| De Novo Design | Using generative models to design entirely new molecules with predicted high performance. | Exploration of novel chemical space for breakthrough discoveries. |
| Reaction Prediction | Predicting optimal synthetic routes and reaction conditions. | Accelerating the development of sustainable synthesis pathways. |
Sustainable Chemistry Initiatives and Environmental Applications of Imidazole Derivatives
The principles of green chemistry are becoming increasingly central to chemical research and industry. Imidazole derivatives, particularly those derived from them like ionic liquids, are often highlighted for their role as green solvents due to their low vapor pressure. researchgate.net The development of sustainable synthetic routes for this compound, as discussed in section 9.1, is a key component of this initiative.
Beyond green synthesis, imidazole-based materials have potential environmental applications. Imidazole-functionalized materials, such as modified graphene oxide, have been explored for environmental remediation, including the adsorption of pollutants or as catalysts for their degradation. mdpi.comacs.org The inherent biodegradability of certain imidazole-based polymers could also be explored for creating more environmentally friendly plastics. Furthermore, the catalytic systems derived from this compound could be applied to reactions that are themselves "green," such as converting biomass into valuable chemicals or degrading persistent organic pollutants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
